2-(3-Fluorobenzoyl)furan
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Overview
Description
2-(3-Fluorobenzoyl)furan is a chemical compound that belongs to the class of fluorinated furans It consists of a furan ring substituted with a 3-fluorobenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorobenzoyl)furan can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzoyl chloride with furan in the presence of a base such as pyridine. This reaction typically proceeds under mild conditions and yields the desired product in good yields .
Another method involves the use of 3-fluorobenzaldehyde and furan in the presence of a Lewis acid catalyst such as boron trifluoride etherate (BF3·Et2O). This reaction proceeds through a Friedel-Crafts acylation mechanism and also provides good yields of this compound .
Industrial Production Methods
Industrial production of this compound may involve the optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorobenzoyl)furan undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: 2-(3-Fluorobenzyl)furan.
Substitution: Various substituted benzoyl furans depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluorobenzoyl)furan has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(3-Fluorobenzoyl)furan depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, it can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzofuran: Similar structure but lacks the carbonyl group.
2-(3-Trifluoromethylbenzoyl)furan: Contains a trifluoromethyl group instead of a fluorine atom.
2-(3-Chlorobenzoyl)furan: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
2-(3-Fluorobenzoyl)furan is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
(3-fluorophenyl)-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMSHMFXSNFQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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